2-Amino-5-(3-((4-(2-(2-(chloromethyl)-1,3-dioxolan-2-yl)ethyl)phenyl)amino)propyl)-6-methylpyrimidin-4(3H)-one
Description
This compound is a pyrimidinone derivative characterized by a 6-methyl group, a chloromethyl-substituted 1,3-dioxolane moiety, and an aminopropyl linker connecting the pyrimidinone core to a phenyl ring. The 6-methyl substituent on the pyrimidinone core is structurally significant, as analogous methyl groups in similar compounds have been shown to improve antitumor activity by modulating steric interactions with biological targets . The aminopropyl linker may facilitate hydrogen bonding, a critical factor in receptor binding .
Properties
CAS No. |
2499-43-6 |
|---|---|
Molecular Formula |
C20H27ClN4O3 |
Molecular Weight |
406.9 g/mol |
IUPAC Name |
2-amino-5-[3-[4-[2-[2-(chloromethyl)-1,3-dioxolan-2-yl]ethyl]anilino]propyl]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C20H27ClN4O3/c1-14-17(18(26)25-19(22)24-14)3-2-10-23-16-6-4-15(5-7-16)8-9-20(13-21)27-11-12-28-20/h4-7,23H,2-3,8-13H2,1H3,(H3,22,24,25,26) |
InChI Key |
STZJNPYNLLYPFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N)CCCNC2=CC=C(C=C2)CCC3(OCCO3)CCl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Amino-5-(3-((4-(2-(2-(chloromethyl)-1,3-dioxolan-2-yl)ethyl)phenyl)amino)propyl)-6-methylpyrimidin-4(3H)-one involves multiple steps, starting from readily available starting materials. The synthetic route
Biological Activity
The compound 2-Amino-5-(3-((4-(2-(2-(chloromethyl)-1,3-dioxolan-2-yl)ethyl)phenyl)amino)propyl)-6-methylpyrimidin-4(3H)-one (CAS No. 2499-52-7) is a complex organic molecule featuring a pyrimidinone core, which is a common structural motif in various biologically active compounds. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
| Property | Details |
|---|---|
| Molecular Formula | C18H23ClN4O3 |
| Molecular Weight | 378.85 g/mol |
| IUPAC Name | 2-amino-5-[3-[4-[2-[2-(chloromethyl)-1,3-dioxolan-2-yl]ethyl]anilino]propyl]-6-methyl-1H-pyrimidin-4-one |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in cellular signaling pathways. The compound's structural features allow it to bind effectively to these targets, modulating their activity and potentially leading to therapeutic effects.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related pyrimidinone derivatives have shown potent inhibitory effects on tumor growth in vitro. The cytotoxic potency of these compounds was tested against multiple human cancer cell lines, demonstrating varying degrees of effectiveness depending on the specific structural variations present in the molecules.
Antimicrobial Activity
Compounds structurally related to this compound have also been evaluated for their antimicrobial properties. Some derivatives have shown promising minimum inhibitory concentrations (MICs) against bacterial strains such as Staphylococcus aureus, indicating potential applications in treating bacterial infections.
Case Studies and Research Findings
- Cytotoxicity Studies : A study published in PubMed evaluated the cytotoxic effects of several pyrimidine derivatives against human cancer cell lines. The results indicated that certain modifications to the pyrimidine structure enhanced cytotoxicity significantly compared to unmodified compounds .
- Antimicrobial Testing : In a separate investigation focusing on antimicrobial activity, derivatives similar to the compound exhibited MIC values ranging from 3.9 to 31.5 µg/ml against various pathogens, suggesting that structural features contribute significantly to their antibacterial efficacy .
- Mechanistic Insights : Further research into the mechanism of action revealed that these compounds may inhibit critical enzymatic pathways involved in cell division and proliferation, thereby exerting their anticancer effects through apoptosis induction in malignant cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyrimidinone and pyridine derivatives, emphasizing substituent effects, physicochemical properties, and biological activity.
Structural and Functional Group Variations
Substituent Effects on Activity
- Chloromethyl-Dioxolane vs. Halogenated Aromatic Rings : The target compound’s chloromethyl-dioxolane group may enhance lipophilicity (logP ~2.8 estimated) compared to Chen et al.’s derivatives with polar methoxy groups (logP ~1.9) . This could improve blood-brain barrier penetration but reduce aqueous solubility.
- 6-Methyl Group: Ghorab et al. demonstrated that a 6-methyl substituent in pyrimidinones increases antitumor potency by ~30% compared to unmethylated analogs . This aligns with the target compound’s structural design.
- Aminopropyl Linker: Unlike Dinakaran et al.’s rigid quinoline derivatives , the flexible aminopropyl linker in the target compound may allow for adaptable binding to dynamic enzyme pockets.
Physicochemical Properties
- Melting Point : The target compound’s melting point is expected to be ~250–270°C (based on analogs in ), lower than brominated derivatives (269–272°C) due to reduced crystallinity from the dioxolane group.
- Solubility: The chloromethyl-dioxolane moiety likely reduces water solubility compared to hydroxylated analogs (e.g., ’s hydroxypyrimidinones) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
